5-Prop-2-ynylpyrazolo[1,5-d][1,2,4]triazin-4-one
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Overview
Description
5-Prop-2-ynylpyrazolo[1,5-d][1,2,4]triazin-4-one is a heterocyclic compound with the molecular formula C8H6N4O and a molecular weight of 174.163 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Prop-2-ynylpyrazolo[1,5-d][1,2,4]triazin-4-one typically involves the assembly of a triazine ring on the basis of a triazole-containing starting material or the assembly of a triazole ring starting from a triazine-containing compound . The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired heterocyclic structure.
Industrial Production Methods
Currently, the industrial production methods for this compound are limited and often rely on laboratory-scale synthesis techniques. The scalability of these methods is an area of ongoing research, with efforts focused on optimizing reaction conditions and improving yields .
Chemical Reactions Analysis
Types of Reactions
5-Prop-2-ynylpyrazolo[1,5-d][1,2,4]triazin-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated forms of the compound .
Scientific Research Applications
5-Prop-2-ynylpyrazolo[1,5-d][1,2,4]triazin-4-one has several scientific research applications, including:
Chemistry: It serves as a valuable building block for the synthesis of more complex polycyclic molecules.
Biology: The compound exhibits various types of biological activity, making it a candidate for drug development.
Medicine: Similar compounds have shown antiviral and antidiabetic effects, suggesting potential therapeutic applications.
Industry: Its unique structure makes it useful in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-Prop-2-ynylpyrazolo[1,5-d][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins .
Comparison with Similar Compounds
Similar Compounds
Triazavirin: An antiviral drug with a similar triazine structure.
Deaza analogs: Compounds with modifications to the triazine ring, exhibiting different biological activities.
Uniqueness
5-Prop-2-ynylpyrazolo[1,5-d][1,2,4]triazin-4-one is unique due to its specific substitution pattern and the presence of a prop-2-ynyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5-prop-2-ynylpyrazolo[1,5-d][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c1-2-5-11-8(13)7-3-4-9-12(7)6-10-11/h1,3-4,6H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXQTVABQVIHKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)C2=CC=NN2C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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